REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.Cl.[CH3:14][O:15][NH:16][CH3:17].CCN(CC)CC.C1C=CC2N(O)N=NC=2C=1.O.C(Cl)CCl>CN(C=O)C>[CH3:14][O:15][N:16]([CH3:17])[C:10](=[O:12])[CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)O
|
Name
|
N-methoxy-N-methylamine hydrochloride
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O.O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (3% MeOH/CH2Cl2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CC1=CC=C(C=C1)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |